molecular formula C8H14O3 B12889735 (2R,5R)-Methyl 2,5-dimethyltetrahydrofuran-3-carboxylate

(2R,5R)-Methyl 2,5-dimethyltetrahydrofuran-3-carboxylate

Cat. No.: B12889735
M. Wt: 158.19 g/mol
InChI Key: LTEQUHVAEQPJQB-CQMSUOBXSA-N
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Description

(2R,5R)-Methyl 2,5-dimethyltetrahydrofuran-3-carboxylate is an organic compound with a unique stereochemistry It is a derivative of tetrahydrofuran, a five-membered ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,5R)-Methyl 2,5-dimethyltetrahydrofuran-3-carboxylate typically involves the use of stereoselective reactions to ensure the correct configuration of the molecule. One common method involves the ring opening of 2,5-dimethylfuran to form 2,5-hexanedione, followed by aldol condensation with aldehydes and subsequent hydrogenation-cyclization to generate the desired tetrahydrofuran derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized catalysts to enhance yield and efficiency. The use of nonporous adaptive crystals for the selective separation of 2,5-dimethylfuran and 2,5-dimethyltetrahydrofuran is also a notable method in industrial settings .

Chemical Reactions Analysis

Types of Reactions

(2R,5R)-Methyl 2,5-dimethyltetrahydrofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may employ reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace a leaving group in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

(2R,5R)-Methyl 2,5-dimethyltetrahydrofuran-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2R,5R)-Methyl 2,5-dimethyltetrahydrofuran-3-carboxylate involves its interaction with specific molecular targets. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. It may interact with enzymes or receptors, influencing various biochemical pathways. Detailed studies on its mechanism of action are essential to fully understand its effects .

Comparison with Similar Compounds

Similar Compounds

    Dimethyl 2,5-furandicarboxylate: Another derivative of tetrahydrofuran with similar structural features.

    2,5-Dimethyltetrahydrofuran: A related compound with different functional groups.

Uniqueness

(2R,5R)-Methyl 2,5-dimethyltetrahydrofuran-3-carboxylate is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

methyl (2R,5R)-2,5-dimethyloxolane-3-carboxylate

InChI

InChI=1S/C8H14O3/c1-5-4-7(6(2)11-5)8(9)10-3/h5-7H,4H2,1-3H3/t5-,6-,7?/m1/s1

InChI Key

LTEQUHVAEQPJQB-CQMSUOBXSA-N

Isomeric SMILES

C[C@@H]1CC([C@H](O1)C)C(=O)OC

Canonical SMILES

CC1CC(C(O1)C)C(=O)OC

Origin of Product

United States

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